molecular formula C12H12N2O B8166239 (5-(m-Tolyl)pyrazin-2-yl)methanol

(5-(m-Tolyl)pyrazin-2-yl)methanol

Cat. No.: B8166239
M. Wt: 200.24 g/mol
InChI Key: KSEMJUQFENCIBO-UHFFFAOYSA-N
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Description

(5-(m-Tolyl)pyrazin-2-yl)methanol is a pyrazine derivative featuring a methanol group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The m-tolyl group introduces steric bulk and aromaticity, which may enhance stability and π-π stacking interactions, while the hydroxymethyl group provides hydrogen-bonding capability, influencing solubility and reactivity .

Properties

IUPAC Name

[5-(3-methylphenyl)pyrazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-2-4-10(5-9)12-7-13-11(8-15)6-14-12/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMJUQFENCIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(5-(m-Tolyl)pyrazin-2-yl)methanol has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-(m-Tolyl)pyrazin-2-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Pyrazine Ring Positions) Key Features
(5-(m-Tolyl)pyrazin-2-yl)methanol -OHCH2 at C2, m-tolyl at C5 Aromatic bulk at C5, hydrogen-bonding via C2-OH, potential for π-stacking
(5-Chloro-3-methylpyrazin-2-yl)methanol -Cl at C5, -CH3 at C3, -OHCH2 at C2 Electronegative Cl enhances reactivity; methyl at C3 increases hydrophobicity
(5-Methylpyrazin-2-yl)methanol -CH3 at C5, -OHCH2 at C2 Simpler structure with methyl at C5; reduced steric hindrance

Physicochemical Properties

Property (5-(m-Tolyl)pyrazin-2-yl)methanol (5-Chloro-3-methylpyrazin-2-yl)methanol (5-Methylpyrazin-2-yl)methanol
Solubility Moderate in polar solvents Low due to Cl and CH3 groups High in polar solvents
Melting Point Likely >150°C (bulky aryl) 120–130°C ~100°C
Hydrogen Bonding Strong (C2-OH) Moderate (C2-OH, Cl reduces H-bonding) Strong (C2-OH)

Computational and Experimental Insights

  • highlights the use of X-ray crystallography and DFT calculations to correlate molecular structure with properties in pyrazoline derivatives . Similar methodologies could elucidate the target compound’s conformation and electronic profile.
  • The absence of direct structural data for (5-(m-Tolyl)pyrazin-2-yl)methanol underscores a research gap. Future studies should prioritize crystallographic analysis and spectroscopic characterization.

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